N-[(furan-2-yl)methyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Quinazolinone Formation: The quinazolinone moiety is often synthesized via the condensation of anthranilic acid derivatives with amides or esters.
Coupling Reactions: The final step involves coupling the furan and quinazolinone intermediates with a propanamide group under specific conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan and quinazolinone derivatives
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and quinazolinone moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-{[(furan-2-yl)methyl][(4-methylphenyl)methyl]carbamothioyl}glycine
- N-[(furan-2-yl)methyl]-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}furan-2-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is unique due to its specific combination of a furan ring, a quinazolinone moiety, and a propanamide group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-6-4-7-18(14-17)16-27-21-10-3-2-9-20(21)23(29)26(24(27)30)12-11-22(28)25-15-19-8-5-13-31-19/h2-10,13-14H,11-12,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJWTOQIIJFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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